![molecular formula C14H17ClN2O B1420380 2-[Chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole CAS No. 1097053-12-7](/img/structure/B1420380.png)
2-[Chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole
Vue d'ensemble
Description
The compound “2-[Chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole” is a chemical compound with the molecular formula C14H17ClN2O. It has a molecular weight of 264.75 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-[Chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole” consists of a five-membered oxadiazole ring attached to a phenyl group and a 3-methylbutyl group . The oxadiazole ring contains one oxygen atom and two nitrogen atoms .Physical And Chemical Properties Analysis
The compound “2-[Chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole” has a molecular weight of 264.75 . Other physical and chemical properties such as boiling point and storage conditions were not specified in the search results .Applications De Recherche Scientifique
Antibacterial Activity
1,3,4-Oxadiazoles, including compounds similar to 2-[Chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole, have demonstrated significant antibacterial properties. For instance, Rai et al. (2009) synthesized a series of oxadiazoles with substantial activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009). Ates et al. (1997) also reported significant antibacterial activity against S. aureus for similar compounds (Ates, Kocabalkanli, Saniş, Ekinci, & Vidin, 1997).
Tumor Inhibition and Anti-inflammatory Actions
Oxadiazole derivatives have shown potential in toxicity assessment, tumor inhibition, and anti-inflammatory actions. Faheem (2018) found that certain 1,3,4-oxadiazole derivatives displayed moderate inhibitory effects in assays related to tumor inhibition and anti-inflammatory potential (Faheem, 2018). Dewangan et al. (2015) synthesized oxadiazole derivatives with notable analgesic and anti-inflammatory activities (Dewangan, Nakhate, Tripathi, Kashyap, & Dhongde, 2015).
Photoluminescent Properties
The 1,3,4-oxadiazole ring, which is present in 2-[Chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole, is known for its photoluminescent properties. Han et al. (2010) studied derivatives that exhibited strong blue fluorescence emission with good photoluminescence quantum yields (Han, Wang, Zhang, & Zhu, 2010).
Insecticidal Activity
Compounds with a 1,3,4-oxadiazole structure have been explored for their insecticidal properties. Qi et al. (2014) synthesized oxadiazole derivatives that showed good insecticidal activities against the diamondback moth (Qi, Chen, Wang, Ni, Li, Zhu, & Yuan, 2014).
Corrosion Inhibition
Oxadiazole derivatives are also investigated for their role in corrosion inhibition. Kalia et al. (2020) synthesized oxadiazole derivatives that demonstrated high corrosion inhibition efficiency on mild steel in acidic environments (Kalia, Kumar, Kumar, Pahuja, Jhaa, Lata, & Dahiya, 2020).
Propriétés
IUPAC Name |
2-[chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c1-10(2)8-9-12-16-17-14(18-12)13(15)11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJNEFBNPVNATH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1=NN=C(O1)C(C2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[(2-Chlorophenyl)methyl]sulfanyl}pyridin-2-amine](/img/structure/B1420297.png)
![1-[2-(Naphthalen-2-ylsulfanyl)acetyl]piperidin-4-one](/img/structure/B1420298.png)
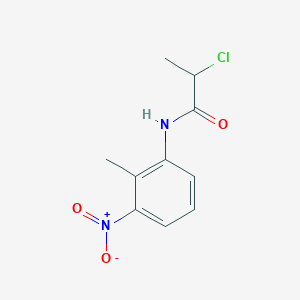
![2-[(Oxan-2-ylmethyl)sulfanyl]acetic acid](/img/structure/B1420300.png)
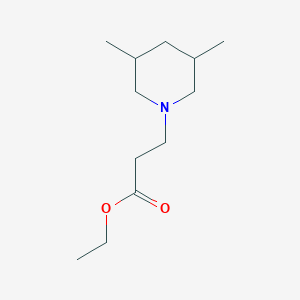
![4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1420304.png)
![[2-(Difluoromethoxy)-5-methoxyphenyl]methanamine](/img/structure/B1420306.png)
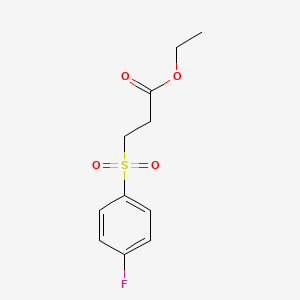
![2-[(3-Chloro-4-fluorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B1420311.png)
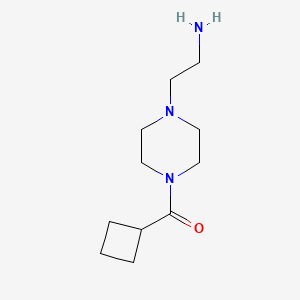
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-YL)thiazol-2-ol](/img/structure/B1420317.png)
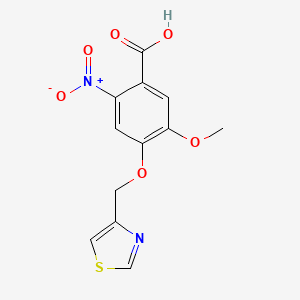
![1-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-amine](/img/structure/B1420319.png)
![1-[3-(Trifluoromethoxy)phenyl]pyrrolidin-3-amine](/img/structure/B1420320.png)